N-[(FURAN-2-YL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with 3-amino-2H-chromene-2-one under acidic conditions to form the intermediate product. This intermediate is then reacted with benzofuran-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and substituted benzofuran compounds.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring and carboxamide group, known for its anticancer properties.
Benzofuran derivatives: Compounds with a benzofuran core, exhibiting various biological activities such as antiviral and anticancer properties.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-IMINO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE is unique due to its combination of furan, benzofuran, and chromene structures, which confer distinct chemical reactivity and biological activity. This structural complexity allows for diverse applications in multiple scientific fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-iminobenzo[f]chromene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c20-18-16(19(22)21-11-13-5-3-9-23-13)10-15-14-6-2-1-4-12(14)7-8-17(15)24-18/h1-10,20H,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFOYIHTQALAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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